molecular formula C14H9NO2 B412070 3-Phenyl-2,1-benzoxazole-5-carbaldehyde CAS No. 94752-06-4

3-Phenyl-2,1-benzoxazole-5-carbaldehyde

Cat. No.: B412070
CAS No.: 94752-06-4
M. Wt: 223.23g/mol
InChI Key: HBKIUYNVKNTXMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Phenyl-2,1-benzoxazole-5-carbaldehyde: is an organic compound with the molecular formula C14H9NO2 . It is a member of the benzoxazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic synthesis . The compound features a benzoxazole ring fused with a phenyl group and an aldehyde functional group at the 5-position, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-Phenyl-2,1-benzoxazole-5-carbaldehyde typically involves the cyclization of 2-aminophenol with benzaldehyde derivatives under acidic or basic conditions. One common method includes the use of 2-aminophenol and benzaldehyde in the presence of a catalyst such as acetic acid or sulfuric acid . The reaction is carried out under reflux conditions, leading to the formation of the benzoxazole ring .

Industrial Production Methods:

In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of metal catalysts such as zinc oxide or iron oxide can enhance the reaction efficiency and reduce the reaction time. Additionally, the reaction can be optimized by controlling parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The aldehyde group in 3-Phenyl-2,1-benzoxazole-5-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as or .

    Substitution: The benzoxazole ring can undergo electrophilic substitution reactions, particularly at the 6-position, due to the electron-donating effect of the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: or in acidic medium.

    Reduction: in methanol or in ether.

    Substitution: using or in the presence of a Lewis acid catalyst such as .

Major Products Formed:

    Oxidation: 3-Phenyl-2,1-benzoxazole-5-carboxylic acid.

    Reduction: 3-Phenyl-2,1-benzoxazole-5-methanol.

    Substitution: 6-Halo-3-Phenyl-2,1-benzoxazole-5-carbaldehyde.

Scientific Research Applications

Chemistry:

3-Phenyl-2,1-benzoxazole-5-carbaldehyde is used as a building block in the synthesis of various heterocyclic compounds. It serves as an intermediate in the preparation of complex organic molecules and pharmaceuticals .

Biology:

The compound exhibits potential biological activities, including antimicrobial , antifungal , and anticancer properties. It is used in the development of new drugs and therapeutic agents .

Medicine:

In medicinal chemistry, this compound is explored for its role in the synthesis of bioactive molecules that target specific enzymes and receptors. It is also investigated for its potential use in diagnostic imaging and as a fluorescent probe .

Industry:

The compound is utilized in the production of dyes, pigments, and optical brighteners. Its unique structural features make it suitable for applications in material science and nanotechnology .

Comparison with Similar Compounds

  • 2-Phenylbenzoxazole
  • 2-Methylbenzoxazole
  • 2,1-Benzoxazole-5-carbaldehyde

Comparison:

3-Phenyl-2,1-benzoxazole-5-carbaldehyde is unique due to the presence of both a phenyl group and an aldehyde functional group, which confer distinct chemical reactivity and biological activity. Compared to 2-Phenylbenzoxazole, it has an additional aldehyde group that allows for further functionalization and derivatization. In contrast to 2-Methylbenzoxazole, the phenyl group in this compound enhances its aromaticity and stability .

Biological Activity

3-Phenyl-2,1-benzoxazole-5-carbaldehyde is an organic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including anticancer, antimicrobial, and antifungal properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H9NO2C_{14}H_9NO_2. It features a benzoxazole ring system that is known for its significant biological activity. The presence of both a phenyl group and an aldehyde functional group enhances its chemical reactivity and potential therapeutic applications.

Anticancer Activity

Research indicates that compounds containing the benzoxazole moiety, including this compound, exhibit cytotoxic effects against various cancer cell lines. The following table summarizes the anticancer activity of this compound against different cancer types:

Cancer Type Cell Line IC50 (µM) Reference
Breast CancerMCF-75.0
Lung CancerA5498.0
Liver CancerHepG26.5
Prostate CancerPC34.0
Colorectal CancerHCT-1167.0

These results demonstrate the compound's potential as a lead structure for developing new anticancer agents.

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various bacterial strains. The minimal inhibitory concentrations (MIC) for selected strains are presented in the table below:

Microorganism Type MIC (µg/mL) Reference
Bacillus subtilisGram-positive50
Escherichia coliGram-negative75
Candida albicansFungal100

These findings indicate that the compound possesses notable antimicrobial activity, making it a candidate for further investigation in the development of new antibiotics.

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity. A study reported that the compound exhibited significant inhibition against various fungal strains, with specific focus on Candida albicans and Aspergillus niger. The results are summarized below:

Fungal Strain MIC (µg/mL) Reference
Candida albicans80
Aspergillus niger90

The biological activities of this compound can be attributed to its interaction with specific molecular targets. The compound is believed to inhibit key enzymes involved in cancer cell proliferation and microbial growth, such as:

  • DNA topoisomerases
  • Protein kinases
  • Cyclooxygenases

These interactions disrupt critical biochemical pathways essential for cell survival and replication.

Case Studies

Several case studies have highlighted the efficacy of benzoxazole derivatives in clinical settings. For instance, a study conducted by Bernard et al. demonstrated that derivatives similar to this compound showed promising results in reducing tumor size in xenograft models of breast cancer . Another study by Kakkar et al. reported significant antibacterial effects against multi-drug resistant strains of Staphylococcus aureus, suggesting potential applications in treating resistant infections .

Properties

IUPAC Name

3-phenyl-2,1-benzoxazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO2/c16-9-10-6-7-13-12(8-10)14(17-15-13)11-4-2-1-3-5-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBKIUYNVKNTXMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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